molecular formula C13H15FO B8693286 2-(4-Fluorophenyl)cycloheptan-1-one

2-(4-Fluorophenyl)cycloheptan-1-one

Cat. No.: B8693286
M. Wt: 206.26 g/mol
InChI Key: CEJBBEFGVINCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)cycloheptan-1-one is an organic compound that belongs to the family of cyclic ketones It features a seven-membered carbon ring with a ketone functional group and a fluorophenyl group attached to the second carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cycloheptan-1-one can be achieved through several methodsAnother method is the ring expansion of cyclohexanone using diazomethane, which forms a seven-membered ring that can then be functionalized with a fluorophenyl group .

Industrial Production Methods

Industrial production of this compound typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide . This method is efficient and yields high purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances and certain polymers.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cycloheptan-1-one involves its interaction with various molecular targets. The fluorophenyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-membered ring ketone.

    Cyclooctanone: An eight-membered ring ketone.

    Tropinone: A bicyclic ketone with a nitrogen atom.

Uniqueness

2-(4-Fluorophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of a fluorophenyl group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

2-(4-fluorophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H15FO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2

InChI Key

CEJBBEFGVINCNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step AAF (1): A mixture of cycloheptanone (1.0 g, 8.92 mmol), 1-bromo-4-fluorobenzene (0.874 g, 4.99 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (0.067 g, 0.116 mmol), sodium tert-butoxide (1.157 g, 11.68 mmol) and tris(dibenzylideneacetone)dipalladium (0) (0.049 g, 0.053 mmol) in THF (10 mL) was heated at 80° C. overnight. The crude product was purified by Prep-HPLC (Solvent A=10% MeOH-90% water-0.1% TFA, Solvent B=90% MeOH-10% water-0.1% TFA. Column: Phenomenex Luna 30×100 mm, S10, Flow rate: 40 ml/min, 45-100% B, 30 min) to obtain 2-(4-fluorophenyl)cycloheptanone (400 mg, 1.94 mmol, 22% yield). LC-MS (M+H)+=207.2. 1H NMR (400 MHz, methanol-d4) δ ppm 7.13-7.31 (m, 2 H) 6.91-7.08 (m, 2 H) 3.68-3.86 (m, 1 H) 2.58-2.76 (m, 1 H) 2.42-2.57 (m, 1 H) 1.85-2.13 (m, 5 H) 1.57-1.75 (m, 1 H) 1.35-1.57 (m, 2 H).
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